
1-Azidooctane logP and hydrophobicity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-Azidooctane

CAS No.: 7438-05-3

Cat. No.: S663790

Get Quote

Computational Prediction of logP

For a compound like 1-Azidooctane, computational methods provide a rapid way to estimate its logP. The

table below summarizes the main classes of prediction models, their foundational principles, and their

reported performance.

Method Type
Representative
Tools/Models

Basic Principle
Reported
Performance
(RMSE)

Deep Learning
(Graph-based)

DNNtaut Model [1] Uses graph convolution on molecular
structures, with data augmentation for

tautomers.

0.47 log units (test
set) [1]

Atom-based ALOGP, SLOG [2] Sums contributions from individual

atoms based on their type and
hybridization [3].

Varies by model

and test set [2]

Fragment-
based

CLOGP, KOWWIN
[1]

Sums hydrophobic contributions of
predefined molecular fragments plus

correction factors [4].

Varies by model
and test set [1]
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Method Type
Representative
Tools/Models

Basic Principle
Reported
Performance
(RMSE)

Property-based
(Physical)

FElogP [2] Calculates transfer free energy from
water to octanol using molecular

mechanics (MM-PBSA).

0.91 log units
(diverse test set) [2]

These computational approaches offer a balance of speed and accuracy. The Deep Learning (DNNtaut) and

property-based (FElogP) models are particularly noteworthy for their high performance on diverse

chemical sets [1] [2].

Experimental Determination of logP

Experimental measurement remains the gold standard for obtaining logP values. Here are the detailed

protocols for the key methods cited in the search results.

Method Key Protocol Details Best For / Notes

| Shake-Flask [1] | 1. Dissolve the compound in a pre-saturated mixture of n-octanol and water. 2. Shake

vigorously to reach partitioning equilibrium. 3. Separate phases by centrifugation. 4. Analyze concentration

in each phase using a technique like HPLC-UV/UV [2]. | The classic, direct method. Can be unreliable for

very high or low logP values due to analytical challenges in the dilute phase [1]. | | Slow-Stirring [1] | 1.

Similar setup to shake-flask, but the two-phase system is stirred slowly and gently for an extended period

(often >24 hours). 2. Aim is to minimize the formation of troublesome emulsions. 3. Concentration analysis

as above. | Considered more reliable for compounds with extreme logP values (logP > 5) [1]. | | Reversed-

Phase HPLC [1] | 1. Use a non-polar stationary phase (e.g., C18 or C8 column). 2. Employ a mobile phase

gradient from water to an organic solvent like methanol or acetonitrile. 3. Measure the compound's retention

time. 4. Correlate the retention time (or derived capacity factor) with known logP values of standards to

calibrate the system [2]. | An indirect, high-throughput method. Excellent for profiling many compounds

quickly. The relationship between retention time and logP must be empirically established [1]. |

The following diagram illustrates the general workflow for the direct shake-flask and slow-stir methods:
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Start: Prepare Compound

Pre-saturate n-Octanol
and Water Phases

Dissolve Compound
in Mixture

Shake Flask Method:
Vigorous Agitation

Slow-Stir Method:
Gentle, Prolonged Stirring

Separate Phases
(Centrifugation)

Analyze Concentrations
(e.g., HPLC-UV)

Calculate logP

End: logP Value
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Interpreting Hydrophobicity in Context
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For 1-Azidooctane, which contains a polar azido group (-N₃) attached to a long octyl chain, its

hydrophobicity is a result of the competition between these moieties. The long hydrocarbon chain will

dominate, making the molecule fairly hydrophobic, but the azide group may slightly reduce the logP

compared to a pure alkane.

Relationship to Bioconcentration: Hydrophobicity, often quantified by logP, is a primary driver for a

chemical's potential to accumulate in organisms. The Bioconcentration Factor (BCF) is directly
modeled using logP and other descriptors in machine learning approaches, underscoring its

environmental and toxicological importance [5].
Beyond logP: logD for Ionizable Compounds: If your compound (unlike 1-Azidooctane) can

ionize, the Distribution Coefficient (logD) is more relevant. LogD accounts for the pH-dependent
distribution of all ionized and unionized species of a compound between octanol and water [4]. It can

be calculated from the logP and the pKa of the compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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